3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Descripción
The compound 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (hereafter referred to as the "target compound") is a quaternary ammonium salt featuring a bicyclic imidazo[1,2-a]pyridinium core substituted with fluorophenyl, hydroxy, and methoxyphenyl groups. Its molecular formula is C₂₁H₂₄BrFN₂O₂, with a monoisotopic mass of 434.1005 g/mol . Below, we compare it with structurally related analogs to elucidate substituent effects and physicochemical properties.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2.BrH/c1-25-18-7-3-2-6-17(18)22-14-20(24,15-9-11-16(21)12-10-15)23-13-5-4-8-19(22)23;/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRXMYACDQCLR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a hexahydroimidazopyridine core substituted with a fluorophenyl and a methoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Anticonvulsant Activity
Research indicates that compounds similar to 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide exhibit significant anticonvulsant properties. For instance, derivatives in this chemical class have been shown to elevate gamma-aminobutyric acid (GABA) levels in the brain, suggesting potential as anticonvulsant agents .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. The hexahydroimidazo structure is thought to enhance blood-brain barrier permeability, facilitating central nervous system (CNS) activity .
Case Studies
The biological activities of 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be attributed to several mechanisms:
- GABA Receptor Modulation : Enhances GABAergic transmission leading to anticonvulsant effects.
- Antioxidant Activity : Reduces oxidative stress markers in neuronal cells.
- Membrane Disruption : Alters microbial cell membrane integrity leading to cell death.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- IUPAC Name : 3-(4-fluorophenyl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol; bromide
- Molecular Formula : C21H24BrFN2O2
- Molecular Weight : 435.3 g/mol
- CAS Number : 2359672-84-5
The compound features a complex imidazo[1,2-a]pyridine core with various substituents that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following sections detail its therapeutic potential:
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief in various conditions.
Receptor Modulation
The compound has shown potential as both an antagonist and agonist at specific receptor sites. This dual functionality allows it to influence cellular signaling pathways significantly. For instance:
- Antagonist Activity : It may block receptors associated with pain signaling.
- Agonist Activity : It could activate receptors that promote analgesic effects.
Therapeutic Applications
The therapeutic applications of 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide include:
Anticonvulsant Properties
Studies have suggested that this compound may elevate levels of gamma-Aminobutyric acid (GABA) in the brain, indicating its potential as an anticonvulsant agent. This property could be beneficial in the treatment of epilepsy and other seizure disorders .
Anti-inflammatory Effects
Due to its enzyme inhibition capabilities, the compound may serve as a therapeutic candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
Case Study 1: Anticonvulsant Activity
In an animal model for epilepsy, administration of the compound resulted in an 80% elevation of GABA levels in the brain. This significant increase correlates with reduced seizure frequency and severity .
Case Study 2: Anti-inflammatory Response
In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophage cultures. This suggests potential utility in managing autoimmune conditions .
Comparación Con Compuestos Similares
Structural Analogs and Substituent Variations
The target compound belongs to a class of imidazo-fused bicyclic ammonium salts. Key structural analogs include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
Substituent Position Effects: The 4-methoxyphenyl analog (Table 1, Row 2) differs from the target compound only in the position of the methoxy group (para vs. ortho).
Electron-Donating vs. Electron-Withdrawing Groups : Replacement of the methoxy group (electron-donating) with a trifluoromethyl group (electron-withdrawing) in reduces electron density on the aromatic ring, which could impact π-π stacking interactions or metabolic stability.
Core Heterocycle Modifications : The thiazinium analog replaces the pyridinium core with a sulfur-containing ring, altering polarity and conformational flexibility.
Physicochemical Properties
Table 2: Calculated Physicochemical Properties
Key Observations :
Lipophilicity (LogP) : The m-tolyl analog exhibits higher LogP (2.8) due to the hydrophobic methyl group, suggesting improved membrane permeability compared to the target compound (LogP 2.1).
Polar Surface Area (PSA) : The thiazinium analog has a higher PSA (78.4 Ų) due to additional sulfur and nitrogen atoms, which may reduce blood-brain barrier penetration.
Hydrogen-Bonding Capacity: All analogs retain one hydrogen bond donor (OH group), but acceptors vary with substituent electronegativity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
